2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine 2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine
Brand Name: Vulcanchem
CAS No.: 1492851-07-6
VCID: VC3183903
InChI: InChI=1S/C10H11ClF3N3/c11-8-9(16-4-3-15-8)17-5-1-7(2-6-17)10(12,13)14/h3-4,7H,1-2,5-6H2
SMILES: C1CN(CCC1C(F)(F)F)C2=NC=CN=C2Cl
Molecular Formula: C10H11ClF3N3
Molecular Weight: 265.66 g/mol

2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine

CAS No.: 1492851-07-6

Cat. No.: VC3183903

Molecular Formula: C10H11ClF3N3

Molecular Weight: 265.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine - 1492851-07-6

Specification

CAS No. 1492851-07-6
Molecular Formula C10H11ClF3N3
Molecular Weight 265.66 g/mol
IUPAC Name 2-chloro-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine
Standard InChI InChI=1S/C10H11ClF3N3/c11-8-9(16-4-3-15-8)17-5-1-7(2-6-17)10(12,13)14/h3-4,7H,1-2,5-6H2
Standard InChI Key GSBRGZNRZJCPKO-UHFFFAOYSA-N
SMILES C1CN(CCC1C(F)(F)F)C2=NC=CN=C2Cl
Canonical SMILES C1CN(CCC1C(F)(F)F)C2=NC=CN=C2Cl

Introduction

2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine is a synthetic organic compound characterized by a pyrazine ring substituted with a chloro group and a piperidine moiety that bears a trifluoromethyl group. This unique structure imparts various biological activities, making it a subject of interest in pharmaceutical research. The compound's molecular formula is C10H11ClF3N3, and its molecular weight is approximately 265.66 g/mol .

Synthetic Routes

The synthesis of 2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine typically involves several key steps:

  • Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting appropriate starting materials under conditions that facilitate the formation of the ring structure.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced into the piperidine ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

  • Formation of the Pyrazine Ring: The pyrazine ring is formed by cyclization reactions involving appropriate precursors.

  • Substitution Reactions: Final substitution reactions are performed to attach the chloro and piperidine moieties to the pyrazine ring.

Biological Activity

While specific biological activities of 2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine are not extensively documented in the available literature, compounds with similar structures often exhibit potential in pharmaceutical applications due to their ability to interact with various biological targets. The presence of a trifluoromethyl group can enhance lipophilicity and metabolic stability, which are desirable properties for drug candidates.

Research and Development

Research on pyrazine derivatives, including those with piperidine and trifluoromethyl substituents, is ongoing due to their potential therapeutic applications. For instance, pyrazine-based compounds have been explored for their antiviral, anticancer, and other pharmacological activities . The development of new synthetic routes and the evaluation of biological activities are crucial steps in advancing these compounds towards clinical applications.

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